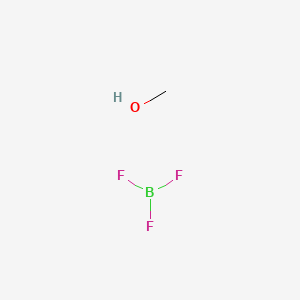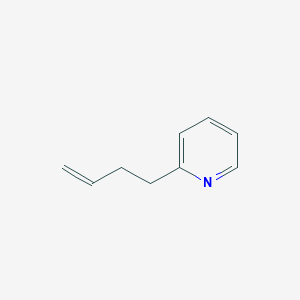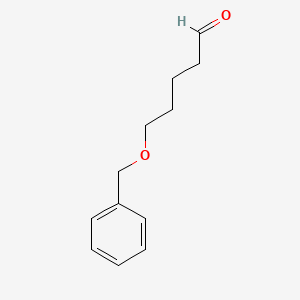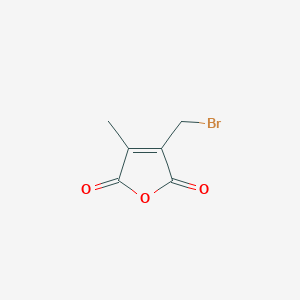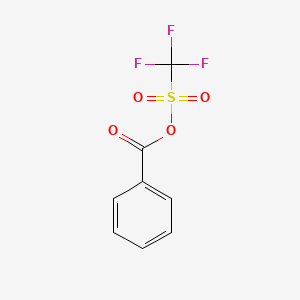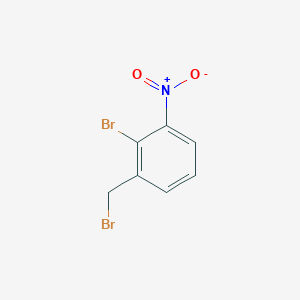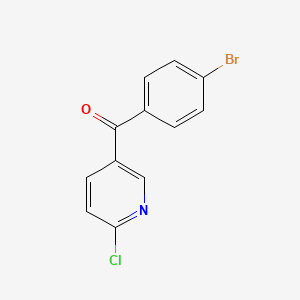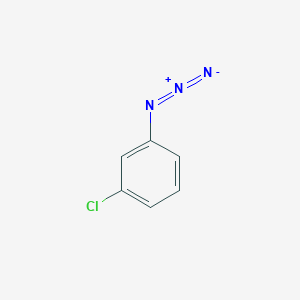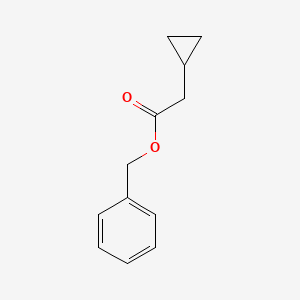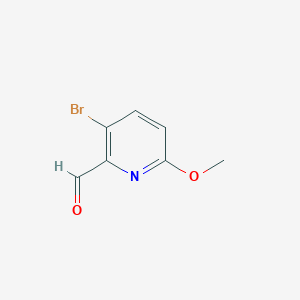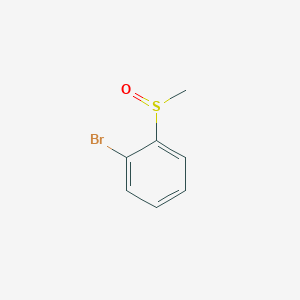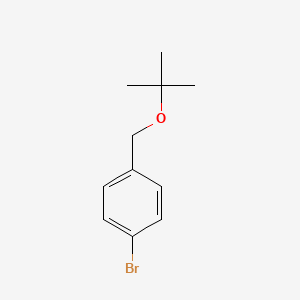
1-Bromo-4-(tert-butoxymethyl)benzene
Overview
Description
1-Bromo-4-(tert-butoxymethyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring at the para position relative to a tert-butoxymethyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis, implying that its targets could vary depending on the specific reactions it’s involved in .
Mode of Action
1-Bromo-4-(tert-butoxymethyl)benzene is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This suggests that its mode of action involves the exchange of bromide ions with lithium ions, leading to the formation of new compounds.
Pharmacokinetics
Its physical and chemical properties such as boiling point (2614±150 °C), density (13±01 g/cm3), and molecular weight (24314 g/mol) can provide some insights into its potential behavior in biological systems .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it’s involved in. As a versatile building block in organic synthesis, it can contribute to the formation of a wide range of compounds with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(tert-butoxymethyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(tert-butoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydrogenated benzene derivatives .
Scientific Research Applications
1-Bromo-4-(tert-butoxymethyl)benzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of brominated aromatic compounds with biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a tert-butoxymethyl group.
1-Bromo-4-methylbenzene: Contains a methyl group instead of a tert-butoxymethyl group.
1-Bromo-4-ethoxybenzene: Features an ethoxy group instead of a tert-butoxymethyl group.
Uniqueness: 1-Bromo-4-(tert-butoxymethyl)benzene is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research .
Properties
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXDGGLSJYYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455116 | |
| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22807-80-3 | |
| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


